Hexadecyl hexacosanoate
Description
Overview of Wax Ester Diversity and Significance in Biological Systems
Wax esters are a significant class of neutral lipids, composed of a long-chain fatty acid linked to a long-chain fatty alcohol via an ester bond. britannica.com This simple structure gives rise to a vast diversity of molecules, as the lengths of both the fatty acid and fatty alcohol chains can vary considerably. wikipedia.org This structural variety allows wax esters to fulfill a wide range of functions across the biological kingdoms. nih.gov
One of the most well-known roles of wax esters is providing a protective, hydrophobic coating. creative-proteomics.com In plants, a waxy layer on leaves helps to prevent water loss and protects against environmental stressors. britannica.com Similarly, in animals, waxes coat feathers, fur, and the exoskeletons of insects, repelling water and offering protection. creative-proteomics.com
Beyond their protective functions, wax esters are also vital for energy storage. britannica.com In many marine organisms, from microscopic plankton to large whales and fish, wax esters serve as a primary energy reserve. britannica.comskinident.world For instance, plankton can adjust their buoyancy by synthesizing and storing low-density wax esters, allowing them to control their depth in the ocean. britannica.com It's even been suggested that a significant portion of deep-sea petroleum deposits originated from the accumulation of wax-rich plankton over geological time. britannica.com
The composition of wax esters can be highly specific to the organism and its environment. libretexts.org For example, the wax esters found in marine animals often contain a high proportion of unsaturated fatty acids and alcohols, while those in terrestrial insects typically have saturated chains. nih.gov This diversity is also seen in commercially important waxes like beeswax, which is primarily composed of wax esters, and carnauba wax, known for its hardness. wikipedia.org
Structural Classification of Hexadecyl Hexacosanoate as a Saturated Wax Ester
This compound is classified as a saturated wax ester. This means that both its fatty acid and fatty alcohol components have carbon chains that are fully "saturated" with hydrogen atoms, containing no double or triple bonds. libretexts.org Saturated wax esters are characterized by their higher melting points and are typically solid at room temperature. wikipedia.orgcreative-proteomics.com
The structure of this compound is derived from the esterification of hexadecanoic acid and hexacosanol.
Table 1: Components of this compound
| Component | Chemical Formula | Description |
| Hexadecanoic Acid (Palmitic Acid) | C16H32O2 | A common saturated fatty acid with a 16-carbon chain. |
| Hexacosanol (Ceryl Alcohol) | C26H54O | A saturated fatty alcohol with a 26-carbon chain. |
The resulting molecule, this compound, has the chemical formula C42H84O2. chemspider.com Its fully saturated nature contributes to its physical properties and its role in biological systems where stable, solid waxes are required. The detailed analysis of such structures is often carried out using techniques like gas chromatography-mass spectrometry to identify the specific fatty acid and fatty alcohol components. researchgate.net
Table 2: Chemical Information for this compound
| Property | Value |
| Chemical Formula | C42H84O2 |
| Molar Mass | 621.13 g/mol |
| Common Name | Ceryl Palmitate |
This specific combination of a C16 fatty acid and a C26 fatty alcohol places this compound among the larger wax ester molecules found in nature.
Structure
2D Structure
Properties
CAS No. |
90293-79-1 |
|---|---|
Molecular Formula |
C42H84O2 |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
hexadecyl hexacosanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |
InChI Key |
IIWLDEGUWUNAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Natural Occurrence and Distribution of Hexadecyl Hexacosanoate
Distribution Across Biological Kingdoms
The presence of hexadecyl hexacosanoate has been noted in various life forms, highlighting its role in biological systems, often as a component of waxes and lipid secretions.
Presence in Prokaryotic Organisms (e.g., Bacteria)
Scientific evidence suggests the presence of this compound in the bacterial kingdom. It has been classified as a bacterial metabolite. While extensive studies detailing the specific bacterial species that produce this compound and the quantities involved are not widely available, its identification points to its role in bacterial metabolic processes. Further research is needed to fully understand its function and distribution within prokaryotes.
Occurrence in Eukaryotic Microorganisms (e.g., Algae, Plankton, Yeast)
Currently, there is a lack of specific scientific literature detailing the presence of this compound in eukaryotic microorganisms such as algae, plankton, and yeast. While these organisms are known to produce a variety of lipids and wax esters, the specific identification of this compound has not been a focus of published research.
Identification in Plant Tissues and Epicuticular Waxes
This compound has been identified as a component of plant waxes. These waxes form a protective layer on the cuticle of plants, known as epicuticular wax, which plays a crucial role in preventing water loss and protecting against environmental stressors. While it is a known constituent of plant-derived materials, specific details on its concentration in different plant species are not extensively documented in readily available literature.
Detection in Invertebrate Biological Systems (e.g., Insects, Marine Copepods)
Information regarding the specific presence of this compound in invertebrates, including insects and marine copepods, is limited in current scientific databases. While these organisms are known to synthesize a wide array of wax esters for various biological functions, such as energy storage and waterproofing, the explicit identification of this compound is not commonly reported.
Identification in Vertebrate Biological Systems (e.g., Mammalian Secretions, Marine Mammals)
Similar to other biological categories, specific and detailed research on the identification of this compound in vertebrate systems is not abundant. While mammals and other vertebrates produce waxy secretions (e.g., sebum, earwax) containing a complex mixture of lipids, the precise contribution of this compound to these secretions is not well-documented.
Variability in this compound Proportions Across Different Organisms and Tissues
The proportion of this compound, like other lipid components, is expected to vary significantly between different organisms and even within different tissues of the same organism. However, due to the limited number of studies that specifically quantify this compound across a wide range of biological samples, a comprehensive overview of its variability is not currently possible. The concentration of wax esters is influenced by a multitude of factors, including species, diet, environment, and physiological state.
| Organism/Tissue Category | Presence of this compound | Notes |
| Prokaryotes (Bacteria) | Identified as a bacterial metabolite | Specific species and concentrations are not widely documented. |
| Eukaryotic Microorganisms | No specific data available | |
| Plants (Epicuticular Wax) | Identified as a component | Quantitative data across different plant species is limited. |
| Invertebrates | No specific data available | |
| Vertebrates | No specific data available |
Environmental and Physiological Factors Influencing Natural this compound Composition
This compound, a long-chain wax ester, is a component of complex lipid mixtures found on the surfaces of various organisms, particularly in the epicuticular wax of plants and the cuticular hydrocarbons of insects. wikipedia.orgscienceopen.comresearchgate.net The composition of these natural waxes is not static; it is dynamically influenced by a range of external environmental conditions and internal physiological states. These factors can alter the abundance and relative proportions of constituent compounds, including this compound, to help the organism adapt to its surroundings and mediate biological processes. tubitak.gov.trfrontiersin.org
Environmental Factors
The surrounding environment, encompassing both non-living (abiotic) and living (biotic) elements, plays a crucial role in modulating the production and composition of surface waxes. Plants and other organisms adjust their external lipid layers as a primary interface with the environment. tubitak.gov.trfrontiersin.org
Abiotic Factors: Environmental stressors significantly impact the chemical makeup of epicuticular wax. researchgate.netresearchgate.net Plants, for instance, may alter their wax composition in response to:
Temperature and Light: Temperature is a critical factor influencing the biochemical composition of organisms. mdpi.com Fluctuations in temperature and light intensity can lead to changes in the quantity and structure of epicuticular wax. frontiersin.orgresearchgate.net These changes help protect the plant from UV radiation and regulate surface temperature. wikipedia.org
Water Availability (Drought): A primary function of epicuticular wax is to prevent water loss through transpiration. tubitak.gov.tr Under drought conditions, plants often increase the total amount of surface wax to enhance their barrier against desiccation. researchgate.net This response involves the modulation of metabolic pathways responsible for synthesizing long-chain molecules like wax esters.
Salinity and Soil Composition: The chemical properties of the soil and water, including salinity and nutrient availability, can affect plant metabolism and, consequently, the chemical profile of their leaves and cuticles. frontiersin.orgnih.gov
Biotic Factors: Interactions with other organisms can trigger defensive changes in surface wax composition.
Herbivory and Pathogen Attack: The epicuticular wax serves as the first line of defense against insects and microbial pathogens. tubitak.gov.trscienceopen.com The physical and chemical properties of the wax can deter insect feeding or prevent fungal spore germination. scienceopen.com Plants can alter their wax chemistry in response to an attack, producing compounds that make the surface less palatable or more difficult for insects to attach to. tubitak.gov.trscienceopen.com
Table 1: Influence of Key Environmental Factors on Natural Wax Composition
This table summarizes how environmental factors can influence the composition of natural waxes where this compound is found.
| Factor Category | Specific Factor | General Effect on Wax Composition | Supporting Rationale |
| Abiotic | Temperature | Alters quantity and crystallinity of wax components. researchgate.netmdpi.com | Organisms adapt to maintain optimal surface properties, such as water repellency and thermal protection. wikipedia.orgmdpi.com |
| Water Availability (Drought) | Often increases the overall thickness and load of wax. researchgate.net | Enhances the cuticle's function as a barrier to reduce non-stomatal water loss. tubitak.gov.trresearchgate.net | |
| Light (UV Radiation) | Can increase the production of specific wax compounds. wikipedia.orgresearchgate.net | Certain wax components help reflect harmful UV radiation, protecting underlying tissues. wikipedia.org | |
| Biotic | Insect Herbivory | Changes in the relative abundance of specific compounds (e.g., alkanes, esters). scienceopen.com | Serves as a defense mechanism to deter insect feeding or movement on the plant surface. tubitak.gov.trscienceopen.com |
| Pathogen Attack | Modifies wax chemistry to inhibit pathogen adhesion or growth. tubitak.gov.tr | The wax layer acts as a physical and chemical barrier against fungal and bacterial infections. tubitak.gov.tr |
Physiological Factors
An organism's internal state, including its genetic makeup, age, and reproductive condition, is a primary determinant of its surface lipid profile. tubitak.gov.trusda.gov These physiological influences often dictate the baseline chemical composition that is then further modulated by environmental factors.
In Plants: The composition of epicuticular wax is highly dependent on the plant's intrinsic characteristics.
Genotype and Species: The genetic makeup of a plant is a fundamental factor determining the specific types and amounts of wax compounds it produces. tubitak.gov.trnih.gov Different species, and even different cultivars within a species, exhibit distinct wax profiles. frontiersin.org
Organ and Development Stage: Wax composition varies significantly between different plant organs, such as leaves, fruits, and stems, and even between the upper (adaxial) and lower (abaxial) surfaces of a leaf. frontiersin.org Furthermore, the composition and quantity of wax change as an organ develops and matures. frontiersin.org
In Insects: In insects, cuticular hydrocarbons (CHCs), a mixture that includes wax esters, are crucial for preventing desiccation and for chemical communication. scienceopen.comresearchgate.net Their composition is tightly linked to the insect's physiological state.
Reproductive Status: In many social insects, the CHC profile reliably signals an individual's fertility. usda.govnih.gov For example, queens and other reproductive individuals in some ant and termite species have distinctive blends of long-chain hydrocarbons, including esters, that differentiate them from non-reproductive workers. usda.govnih.gov These chemical signals are essential for maintaining the colony's social structure and regulating worker reproduction. usda.gov In honeybees, the Dufour's gland secretion, which contains esters like hexadecyl hexadecanoate (B85987), acts as a queen signal. psu.edu
Caste and Age: The social caste (e.g., worker, soldier, queen) and the age of an insect also influence its CHC profile. psu.edu These variations can be related to the different tasks performed by individuals at different ages or in different castes. psu.edu
Table 2: Influence of Key Physiological Factors on Natural Wax Composition
This table outlines how an organism's internal physiological state affects the composition of its surface waxes.
| Organism Group | Physiological Factor | General Effect on Wax Composition | Supporting Rationale |
| Plants | Genotype/Species | Determines the baseline chemical profile and quantity of wax. tubitak.gov.trnih.gov | Genetic pathways for wax biosynthesis are species-specific. frontiersin.org |
| Organ Type & Age | Composition and load vary on different organs (leaf, fruit) and with maturity. frontiersin.org | Different organs have distinct protective needs that change over their development. frontiersin.org | |
| Insects | Reproductive Status | Specific compounds or unique ratios of compounds signal fertility. usda.govnih.gov | Used as a "queen signal" to regulate social behavior and reproductive division of labor. usda.govpsu.edu |
| Caste and Age | CHC profiles differ between castes (e.g., workers, soldiers) and change with age. psu.edu | Reflects division of labor, developmental stage, and social role within the colony. scienceopen.compsu.edu |
Biological Functions of Wax Esters Beyond Humans
Role in Energy Storage and Carbon Reserves in Non-Human Organisms
In the marine environment, wax esters are a primary form of energy storage, particularly for organisms that experience seasonal fluctuations in food availability. britannica.comscispace.com Zooplankton, such as calanoid copepods, are well-documented examples of organisms that accumulate substantial reserves of wax esters. researchgate.netresearchgate.net These copepods graze on phytoplankton during bloom periods and convert the ingested lipids into energy-dense wax esters, which can constitute up to 75% of their body weight. scispace.com
These lipid reserves serve as a long-term energy source, utilized during periods of food scarcity, for overwintering, and to fuel reproduction. researchgate.netint-res.com Research indicates that triacylglycerols are often used for short-term energy needs, while the more slowly metabolized wax esters are reserved for long-term survival and reproductive activities. int-res.comresearchgate.net This strategy is especially prevalent in polar and deep-sea species that must endure long unproductive seasons. int-res.com The high carbon content of the long alkyl chains of wax esters like hexadecyl hexacosanoate makes them an efficient form of carbon storage.
The composition of these stored wax esters can vary between species and is influenced by their diet and habitat. For instance, copepods in high-latitude regions accumulate large oil reserves consisting predominantly of wax esters. researchgate.net
Table 1: Lipid Composition of Various Marine Zooplankton
| Species | Habitat | Predominant Storage Lipid | Wax Ester Content (% of total lipid) | Primary Function |
|---|---|---|---|---|
| Calanus finmarchicus | North Atlantic | Wax Esters | 84-88% | Long-term energy storage, reproduction researchgate.net |
| Calanus hyperboreus | Arctic | Wax Esters | >70% | Overwintering energy reserve scispace.com |
| Euchaeta norvegica | North Atlantic | Wax Esters | High | Energy reserve researchgate.net |
This table provides an interactive overview of the predominant storage lipids in different marine zooplankton, highlighting the importance of wax esters in colder, more seasonal environments.
Function as Structural Water Barriers and Protective Coatings in Plants and Invertebrates
The highly hydrophobic nature of wax esters makes them ideal for forming protective, water-repellent barriers on the surfaces of both plants and insects.
In terrestrial plants, the cuticle covering the aerial parts is coated with a layer of epicuticular wax, which is a complex mixture of hydrophobic organic compounds, including long-chain wax esters. wikipedia.orgresearchgate.netresearchgate.net This waxy layer is the primary barrier against non-stomatal water loss, a critical adaptation for life on land. researchgate.netnih.gov The composition and thickness of this wax layer can vary significantly between plant species and even different organs on the same plant, reflecting adaptations to their specific environments. nih.govroyalsocietypublishing.org The very-long-chain nature of the constituent fatty acids and alcohols, such as those that would form this compound, contributes to the formation of a highly impermeable barrier. nih.gov
In addition to preventing water loss, the epicuticular wax protects the plant from UV radiation, high temperatures, and pathogens like bacteria and fungi. researchgate.netfrontiersin.org
Invertebrates, particularly insects, also rely on a layer of cuticular wax to prevent desiccation. britannica.comoup.com This waxy layer on the exoskeleton is essential for their survival in terrestrial environments, as it provides a waterproof coating that minimizes evaporative water loss. oup.comnih.gov The composition of insect cuticular wax is diverse and can include a variety of long-chain lipids, with wax esters being major constituents in many species. oup.combiologists.com The physical state of these waxes at physiological temperatures is crucial for their waterproofing function, with solid waxes generally providing a more effective barrier. oup.com
Table 2: Predominant Components of Epicuticular Wax in Selected Plants
| Plant Species | Major Wax Components | Primary Function of Wax |
|---|---|---|
| Arabidopsis thaliana (Mouse-ear cress) | Alkanes, Primary Alcohols, Wax Esters | Drought tolerance, water barrier nih.gov |
| Triticum aestivum (Wheat) | β-diketones, Alkanes, Primary Alcohols | Water retention, protection wikipedia.org |
| Brassica oleracea (Cabbage) | Alkanes, Ketones, Secondary Alcohols | Water repellency, self-cleaning wikipedia.org |
This interactive table illustrates the diversity of epicuticular wax composition across different plant species and their primary protective functions.
Contribution to Buoyancy Regulation in Aquatic Organisms
In the marine realm, wax esters play a crucial role in regulating buoyancy for a wide range of organisms, from microscopic zooplankton to large whales. britannica.comoup.com Lipids are less dense than seawater, and the accumulation of large quantities of low-density lipids like wax esters can provide significant hydrostatic lift, allowing organisms to maintain their position in the water column with minimal energy expenditure. oup.com
Wax esters are notably less dense than triacylglycerols, another common storage lipid. oup.com This property makes them particularly effective for buoyancy. Many deep-sea fishes and zooplankton that undertake extensive diurnal vertical migrations utilize wax esters for this purpose. scispace.comoup.com For diapausing copepods that descend to deep waters for extended periods, the accumulation of wax esters is critical for achieving neutral buoyancy in the cold, dense deep-sea environment. int-res.comnerc.ac.uk The physical properties of wax esters, including their density and compressibility, are finely tuned to the specific temperature and pressure conditions of their habitat. nerc.ac.ukresearchgate.net
Some fish species, such as the orange roughy (Hoplostethus atlanticus), store large amounts of wax esters in their tissues, which is believed to be primarily for buoyancy. oup.comnzic.org.nz Similarly, certain species of toothed whales, like sperm and beaked whales, deposit large quantities of wax esters in their blubber and melons, which contribute to both buoyancy and their acoustic functions for echolocation. biologists.com
Involvement in Environmental Stress Adaptation in Plant Systems
Plants have evolved sophisticated mechanisms to adapt to a variety of environmental stresses, and the modulation of cuticular wax composition is a key strategy, particularly in response to drought. frontiersin.orgresearchgate.net An increase in the total amount of cuticular wax and changes in its chemical composition are common responses of plants to water deficit. nih.govoup.com
Research has shown that under drought conditions, the expression of genes involved in wax biosynthesis, including those for wax ester synthesis, is often upregulated. nih.govnih.gov This leads to an accumulation of cuticular waxes, which enhances the cuticle's ability to restrict water loss and improves the plant's drought tolerance. nih.govnih.gov For example, in Arabidopsis thaliana, the amount of wax esters on leaves and stems increases during water deficiency, and mutants with reduced wax ester content show compromised growth and increased water loss during drought. nih.gov
The specific composition of the wax, including the chain lengths of the fatty acids and alcohols that form the wax esters, can influence the effectiveness of the cuticular barrier. Longer-chain aliphatic compounds are generally thought to create a more robust barrier against water transpiration. nih.gov Therefore, the presence of wax esters with very long chains, such as this compound, would be advantageous for plants in arid or semi-arid environments.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hexadecanol (B772) |
| Hexacosanoic acid |
Metabolic Degradation and Catabolism of Hexadecyl Hexacosanoate
Enzymatic Hydrolysis of Wax Esters
The initial and rate-limiting step in the catabolism of hexadecyl hexacosanoate is its enzymatic hydrolysis into hexadecanol (B772) and hexacosanoic acid. This reaction is catalyzed by a class of enzymes known as carboxylic ester hydrolases, which includes wax ester hydrolases and some lipases. ontosight.aiwikipedia.org
Enzymes that hydrolyze wax esters, such as this compound, exhibit a range of specificities. While some lipases, which primarily act on triglycerides, can also hydrolyze wax esters, dedicated wax ester hydrolases often show higher efficiency for these substrates. wikipedia.orginchem.org
Wax Ester Hydrolases (WEH): These enzymes (EC 3.1.1.50) are specialized for the cleavage of the ester bond in wax esters. wikipedia.org Studies on various organisms, from bacteria to mammals, have identified WEHs with varying substrate preferences. For instance, a wax ester hydrolase from the roots of white mustard (Sinapis alba L.) seedlings demonstrated the highest rate of hydrolysis for esters containing palmitic acid (C16) and tetradecanol (B45765) (C14). nih.gov This suggests that the enzyme's active site has a preference for specific chain lengths of both the fatty acid and fatty alcohol moieties.
Lipases: Pancreatic lipases and other carboxylesterases have shown activity towards wax esters. wikipedia.orginchem.org For example, porcine pancreatic lipase (B570770) can hydrolyze oleyl palmitate. inchem.org However, the efficiency of lipases on wax esters can be lower compared to their action on triglycerides. Hormone-sensitive lipase (HSL), known for its role in hydrolyzing tri-, di-, and monoacylglycerols, also exhibits broad substrate specificity and can hydrolyze cholesteryl esters and retinyl esters, suggesting a potential, though not explicitly confirmed, activity towards wax esters. uniprot.orguniprot.org The specificity of these enzymes can be influenced by the chain length and degree of unsaturation of the constituent fatty acid and fatty alcohol. nih.gov
The table below summarizes the types of enzymes involved in wax ester hydrolysis and their general specificities.
| Enzyme Type | EC Number | Primary Substrate(s) | Specificity towards Wax Esters | References |
| Wax Ester Hydrolase | 3.1.1.50 | Wax Esters | High, with preferences for specific fatty acid and fatty alcohol chain lengths. | wikipedia.orgnih.gov |
| Pancreatic Lipase | 3.1.1.3 | Triacylglycerols | Can hydrolyze wax esters, but often with lower efficiency than WEH. | wikipedia.orginchem.org |
| Hormone-Sensitive Lipase | 3.1.1.79 | Triacylglycerols, Diacylglycerols | Broad specificity, hydrolyzes various esters, potential for wax ester hydrolysis. | uniprot.orguniprot.org |
The hydrolysis of the ester bond in this compound by carboxyl ester hydrolases generally follows a mechanism common to serine hydrolases. This process involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues, within the enzyme's active site.
The proposed mechanism involves the following key steps:
Nucleophilic Attack: The serine residue, activated by the histidine and aspartate/glutamate, acts as a nucleophile, attacking the carbonyl carbon of the ester bond in this compound.
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
Release of the Fatty Alcohol: The intermediate collapses, leading to the cleavage of the ester bond and the release of the hexadecanol moiety. The hexacosanoic acid remains covalently bound to the serine residue, forming an acyl-enzyme intermediate.
Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.
Release of the Fatty Acid: This second intermediate collapses, releasing the hexacosanoic acid and regenerating the active enzyme.
This mechanism is characteristic of many lipases and esterases. oup.com The efficiency of this process for this compound would depend on how well the large, hydrophobic molecule fits into the enzyme's active site.
Catabolic Pathways for Long-Chain Fatty Alcohol and Fatty Acid Constituents
Following hydrolysis, the resulting hexadecanol and hexacosanoic acid are catabolized through separate but interconnected pathways.
The 16-carbon fatty alcohol, hexadecanol, is first oxidized to its corresponding fatty acid, hexadecanoic acid (palmitic acid). atamanchemicals.com This conversion is catalyzed by fatty alcohol:NAD+ oxidoreductase. nih.gov Once converted to hexadecanoic acid, it is activated to hexadecanoyl-CoA.
Hexadecanoyl-CoA then enters the mitochondrial beta-oxidation pathway. This cyclical process involves four key enzymatic reactions:
Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons.
Hydration by enoyl-CoA hydratase.
Dehydrogenation by hydroxyacyl-CoA dehydrogenase.
Thiolytic cleavage by thiolase, which releases a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for complete oxidation to CO2 and water, generating a significant amount of ATP. plos.org
Hexacosanoic acid (C26:0) is a very-long-chain fatty acid (VLCFA). Due to their long chain length, VLCFAs are primarily, if not exclusively, degraded in peroxisomes. researchgate.netmdpi.com Mitochondria are not equipped to handle the initial breakdown of these large fatty acids. frontiersin.org
The process begins with the transport of hexacosanoic acid into the peroxisome, a process that requires an ATP-binding cassette (ABC) transporter, such as ABCD1. frontiersin.orgbiomolther.org Inside the peroxisome, hexacosanoic acid is activated to hexacosanoyl-CoA and undergoes a modified version of beta-oxidation. biomolther.org
The key differences between peroxisomal and mitochondrial beta-oxidation are:
First Dehydrogenation Step: In peroxisomes, the first step is catalyzed by a FAD-dependent acyl-CoA oxidase, which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H2O2). researchgate.netbiomolther.org This H2O2 is then detoxified by catalase within the peroxisome. In contrast, the mitochondrial acyl-CoA dehydrogenase transfers electrons to the electron transport chain.
Subsequent Steps: The hydration and second dehydrogenation steps are carried out by a multifunctional enzyme in peroxisomes. researchgate.net
Chain Shortening: Peroxisomal beta-oxidation does not completely break down the fatty acid to acetyl-CoA. It typically shortens the VLCFA chain to a medium-chain fatty acid, which can then be transported to the mitochondria for complete oxidation. nih.gov
The table below outlines the key enzymes and locations for the degradation of the constituents of this compound.
| Constituent | Initial Oxidation Location | Key Enzymes | Final Products of Initial Breakdown | References |
| Hexadecanol | Cytosol/Mitochondria | Fatty alcohol:NAD+ oxidoreductase, Acyl-CoA synthetase, Mitochondrial β-oxidation enzymes | Acetyl-CoA | nih.govplos.org |
| Hexacosanoic Acid | Peroxisome | ABCD1 transporter, Acyl-CoA oxidase, Peroxisomal multifunctional protein, Peroxisomal 3-oxoacyl-CoA thiolase | Medium-chain fatty acyl-CoA, Acetyl-CoA, H2O2 | researchgate.netfrontiersin.orgbiomolther.org |
Organism-Specific Metabolic Routes and Adaptations for Wax Ester Turnover
The ability to metabolize wax esters like this compound varies significantly across different organisms and is often linked to their diet and ecological niche.
Marine Organisms: Many marine organisms, particularly copepods like Calanus helgolandicus, utilize wax esters as their primary energy reserve. researchgate.net These organisms possess highly active wax ester hydrolases to rapidly mobilize these stores during periods of starvation. researchgate.netjst.go.jp The fatty acid and fatty alcohol composition of these wax esters often reflects their dietary intake from phytoplankton. wikipedia.org
Bacteria: Certain bacteria, such as Acinetobacter species, can accumulate large quantities of wax esters as intracellular storage compounds, especially under nutrient-limiting conditions. slu.senih.gov They possess the enzymatic machinery for both the synthesis and degradation of these molecules. For example, Acinetobacter sp. strain M-1 can accumulate hexadecyl hexadecanoate (B85987) from n-hexadecane. nih.gov Other bacteria, like Streptomyces fradiae, produce wax ester hydrolases that may be involved in the degradation of waxy substances in their environment, such as the lipids found on chicken feathers. biorxiv.org
Plants: Plants synthesize wax esters as components of their epicuticular wax, which serves as a protective barrier. During germination, some plants, like jojoba (Simmondsia chinensis), catabolize stored wax esters to provide energy for the growing seedling. ontosight.ai Jojoba seedlings have well-characterized wax ester hydrolases for this purpose. wikipedia.org
Mammals: In mammals, the metabolism of dietary wax esters occurs in the gastrointestinal tract, primarily mediated by a bile salt-dependent pancreatic carboxyl esterase. nih.gov The absorbed long-chain fatty alcohols and fatty acids are then metabolized. While wax esters are not a major energy source for most mammals, the ability to digest them is present. The metabolism of very-long-chain fatty acids derived from these waxes is crucial, and defects in this process can lead to serious genetic disorders like adrenoleukodystrophy, characterized by the accumulation of VLCFAs. biomolther.orgnih.gov Studies in human fibroblasts have shown the presence of a "fatty alcohol cycle" where fatty alcohols and fatty acids are reversibly interconverted. nih.gov
These organism-specific adaptations highlight the diverse roles of wax esters and the evolution of specialized metabolic pathways for their synthesis and degradation in response to different physiological and environmental demands.
Synthetic Methodologies for Hexadecyl Hexacosanoate Production
Chemical Synthesis Approaches
Chemical synthesis remains a primary method for producing specific esters like hexadecyl hexacosanoate. The core of this approach is the direct reaction between an alcohol and a carboxylic acid, a process known as esterification.
The most direct chemical route to synthesize this compound is through the Fischer esterification of 1-hexadecanol (B1195841) (cetyl alcohol) and hexacosanoic acid (cerotic acid). wikipedia.orgnih.gov This reaction involves combining the two primary reactants, typically in an equimolar ratio to ensure the complete conversion of the starting materials into the final ester product. google.com
The process generally involves heating the mixture of hexadecanol (B772) and hexacosanoic acid to a molten state to ensure homogeneity. google.com The reaction is then carried out at high temperatures, often ranging from 150°C to 350°C, under an inert atmosphere to prevent oxidation and other side reactions. google.comvulcanchem.com A key aspect of driving the reaction equilibrium toward the product side is the removal of water, a byproduct of the esterification. The reaction is maintained at the target temperature for a specific duration, for instance, 25-35 minutes, to achieve a high yield of hexadecyl hexadecanoate (B85987). google.com This method is valued for its simplicity, low cost, and the absence of significant byproducts, making it suitable for industrial-scale production. google.com
To enhance the efficiency, yield, and environmental footprint of hexadecyl hexadecanoate synthesis, various reaction parameters and catalyst systems can be optimized. researchgate.netbeilstein-journals.org Optimization often focuses on lowering the required activation energy and improving the reaction rate under milder conditions. rsc.orgnih.govnih.gov
Reaction Parameters: Key parameters that are frequently optimized include temperature, reaction time, and the molar ratio of reactants. The use of a vacuum is a common strategy to effectively remove water from the reaction mixture, which shifts the equilibrium towards the formation of the ester and significantly increases conversion rates. rsc.orgitu.edu.trmiddlebury.edu Factorial design experiments can be employed to systematically study the influence of multiple parameters simultaneously, leading to highly optimized conditions and improved yields. rsc.org
Catalyst Systems: While the direct thermal reaction can proceed without a catalyst, the inclusion of one can dramatically improve reaction kinetics. itu.edu.trmiddlebury.edu
Acid Catalysts: Traditional liquid acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate esterification.
Enzymatic Catalysis: Lipases, such as those from Candida antarctica, offer a "green" alternative, catalyzing the reaction under much milder conditions. rsc.org This approach minimizes energy consumption and reduces the risk of side reactions.
Solid Acid Catalysts: To simplify catalyst removal and minimize waste, heterogeneous catalysts like zeolites or ion-exchange resins can be used. These solid catalysts can be easily filtered out from the reaction mixture, streamlining the purification process.
Immobilized Catalysts: Modern approaches utilize catalysts immobilized on supports, such as in catalytic static mixers for flow reactors, which allow for continuous, scalable, and on-demand synthesis. precisioncatalysts.com.au
| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Liquid Acid | Sulfuric acid, p-toluenesulfonic acid | Reflux in a solvent like toluene (B28343) or xylene | Effective and widely used | |
| Enzymatic | Lipase (B570770) B from Candida antarctica | Mild temperatures, often in a solvent-free system | Green chemistry, high specificity, mild conditions | rsc.org |
| Solid Acid | Zeolites, ion-exchange resins | Varies with catalyst type | Easy separation from product, reduced waste |
Biotechnological Production through Metabolic Engineering
Biotechnological production of wax esters using engineered microorganisms presents a sustainable alternative to chemical synthesis, leveraging renewable feedstocks. csic.esnih.gov This approach involves designing microbial cell factories specifically optimized for high-yield production of target molecules like this compound. nih.gov
Several types of microorganisms have been successfully engineered to serve as platforms for wax ester production. nih.gov The choice of host organism is critical, as its native metabolism must be amenable to modifications that channel precursors towards wax ester synthesis. sjtu.edu.cn
Bacteria: Escherichia coli is a workhorse for metabolic engineering due to its well-understood genetics and rapid growth. nih.govresearchgate.net Acinetobacter baylyi ADP1 is another attractive bacterial host as it is a natural producer of wax esters and is highly amenable to genetic manipulation. csic.estuni.fi Marine bacteria, such as Marinobacter species, are also notable for their native ability to synthesize wax esters. researchgate.net
Yeast: The oleaginous yeast Yarrowia lipolytica is a powerful platform for producing lipid-based molecules, including wax esters. nih.govnsf.govresearchgate.net Its ability to accumulate large amounts of lipids makes it an ideal chassis for high-titer production.
Microalgae: Photosynthetic microorganisms like microalgae are emerging as promising platforms. mdpi.com They can utilize CO2 as a carbon source, which could make the entire production process more sustainable and carbon-neutral. mdpi.com
| Microbial Platform | Key Advantages for Wax Ester Production | Reference |
|---|---|---|
| Escherichia coli | Fast growth, well-established genetic tools, engineered for high-titer production. | nih.govresearchgate.netnsf.gov |
| Yarrowia lipolytica | Oleaginous (high lipid accumulation), robust, high product yields achieved. | nih.govresearchgate.net |
| Acinetobacter baylyi ADP1 | Natural wax ester producer, easily engineered, can utilize various carbon sources. | csic.estuni.fi |
| Marinobacter atlanticus | Natural marine producer of wax esters, suitable for biofilm-based processes. | nih.gov |
| Microalgae | Photosynthetic (utilizes CO2), potential for highly sustainable production. | mdpi.com |
The core of creating a microbial cell factory for wax esters lies in introducing and optimizing the necessary biosynthetic pathways. nih.govwikipedia.org This is primarily achieved by expressing genes from other organisms (heterologous expression) and re-wiring the host's metabolism. sjtu.edu.cnnih.gov
The biosynthesis of wax esters requires two key enzymatic steps: the reduction of a fatty acyl-CoA to a fatty alcohol, and the subsequent esterification of this alcohol with another fatty acyl-CoA. mdpi.comresearchgate.net
Fatty Acyl-CoA Reductase (FAR): This enzyme converts fatty acyl-CoAs, which are central intermediates in fatty acid metabolism, into long-chain fatty alcohols. researchgate.netmdpi.com
Wax Synthase (WS): This enzyme, often a bifunctional wax synthase/diacylglycerol acyltransferase (WS/DGAT), catalyzes the final condensation reaction between a fatty alcohol and a fatty acyl-CoA to form the wax ester molecule. researchgate.netresearchgate.net
Genes encoding these enzymes are sourced from various organisms known for natural wax ester production, such as jojoba (Simmondsia chinensis), Acinetobacter, and Marinobacter, and are expressed in the chosen production host. researchgate.netresearchgate.netnih.gov
To maximize yield, the host's metabolism is further engineered to increase the intracellular pool of the fatty acyl-CoA and fatty alcohol precursors. Common strategies include:
Eliminating Competing Pathways: Knocking out genes involved in pathways that consume precursors, such as the β-oxidation pathway (e.g., deleting the fadE gene), prevents the degradation of fatty acids and channels them towards wax ester synthesis. csic.es
Dynamic Regulation: Implementing metabolic switches can decouple cell growth from product synthesis. For example, cells are first allowed to grow to a high density, after which a genetic switch is triggered to redirect carbon flow from biomass production to wax ester accumulation, significantly improving titers and yields. nih.gov
| Enzyme/Strategy | Function in Wax Ester Synthesis | Example Gene Source | Reference |
|---|---|---|---|
| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoA to a fatty alcohol. | Simmondsia chinensis (jojoba), Marinobacter aquaeolei | researchgate.netresearchgate.net |
| Wax Synthase (WS) | Esterifies a fatty alcohol with a fatty acyl-CoA. | Simmondsia chinensis (jojoba), Acinetobacter calcoaceticus | researchgate.netnih.gov |
| Pathway Knockout (e.g., β-oxidation) | Prevents degradation of fatty acid precursors, increasing their availability. | Host organism (e.g., E. coli) | csic.es |
| Dynamic Metabolic Control | Decouples growth and production phases to maximize carbon flux to product. | Host organism (e.g., A. baylyi) | nih.gov |
Translating laboratory-scale microbial synthesis to an industrial process requires robust bioreactor design and optimized fermentation conditions. google.com The goal is to achieve high cell densities and maintain high productivity over time.
Bioreactor Systems: Fed-batch fermentation is a common strategy where nutrients are continuously or sequentially fed to the culture, allowing for high cell densities and product titers. researchgate.net For instance, engineered Y. lipolytica has produced up to 7.6 g/L of wax esters in a fed-batch process. nih.govresearchgate.net Continuous-flow reactors, sometimes integrated with whole-cell and in-vitro catalysis, are also being developed to streamline production. acs.org An innovative approach involves using fixed-bed bioreactors where bacteria form biofilms on a support matrix, allowing for continuous production from a stable microbial population. nih.gov
Fermentation Conditions: Optimization of fermentation conditions is crucial for maximizing yield.
Carbon Source: While glucose is a common substrate, using cheaper and more sustainable feedstocks like waste cooking oil or lignocellulosic hydrolysates can significantly improve the economic viability of the process. nih.govnih.gov Using a lipid-rich substrate like waste cooking oil was found to increase wax ester production by 60-fold compared to glucose in one study. nih.gov
Nutrient Limitation: Nitrogen limitation is a well-known trigger for lipid accumulation in many microorganisms. nih.gov By controlling the nitrogen supply in the bioreactor, cells can be switched from a growth phase to a lipid production phase. nih.gov
Extractive Fermentation: Because wax esters are hydrophobic, they can be separated from the aqueous fermentation broth in situ. nih.gov An organic solvent can be added to the bioreactor to continuously extract the product, which reduces potential product toxicity to the cells and simplifies downstream processing. nih.gov
| Organism | Bioreactor/Process | Key Conditions/Strategy | Achieved Titer | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | 1-L Fed-batch bioreactor | Fed with waste cooking oil (WCO) | 7.6 g/L | nih.govresearchgate.net |
| Escherichia coli | 1-L Fed-batch bioreactor | Optimized expression and feeding strategies | 3.7 - 4.0 g/L | nih.govresearchgate.net |
| Acinetobacter baylyi ADP1 | 1-L Bioreactor | Using coumarate (lignin-derived molecule) as substrate | 221 mg/L | biorxiv.org |
| Marinobacter atlanticus | Fixed-bed biofilm reactor | Alternating nitrogen-rich and nitrogen-poor conditions | 26 ± 5 mg/L | nih.gov |
| Engineered Cells | Continuous-flow reactor | Cascaded whole-cell and enzymatic reactions | 6.38–23.35 mg/(L·h) productivity | acs.org |
Integrated Whole-Cell and In Vitro Biocatalytic Systems for Wax Ester Production
The synthesis of long-chain wax esters such as this compound is increasingly benefiting from innovative biocatalytic strategies that merge the capabilities of whole-cell biotransformations with the specificity of isolated enzyme catalysis. This integrated approach addresses the challenges of multi-step synthesis by creating a streamlined, continuous process from simple, biobased precursors to the final complex ester. acs.orgacs.org This section details the architecture and findings of such integrated systems, which represent a frontier in sustainable chemical production.
A recently developed, first-of-its-kind system exemplifies this approach, enabling the fully continuous synthesis of wax esters from fundamental feedstocks like glucose and various fatty acids. acs.orgx-mol.com The process is designed as a cascade of two primary reactions: the first reaction utilizes metabolically engineered microbial cells to produce long-chain fatty alcohols, and the second employs an isolated enzyme for the targeted esterification of these alcohols into wax esters. acs.org
The core of the first stage involves whole cells, typically bacteria or yeast, that have been metabolically engineered to efficiently synthesize fatty alcohols. acs.org For the production of this compound, the cells would be engineered to generate 1-hexadecanol. This is often achieved by overexpressing key enzymes such as fatty acyl-CoA reductase (FAR) and xylose reductase (xR). acs.orgacs.org To create a robust and continuous system, these engineered cells can be immobilized on a solid support, such as polyester, and packed into a continuous flow reactor. x-mol.com This immobilization facilitates cell retention and reuse, enhancing process stability and productivity.
A critical innovation in these systems is the use of in situ product removal. acs.org Fatty alcohols can be toxic to microbial cells at high concentrations, creating a feedback inhibition loop that limits productivity. acs.org To overcome this, an immiscible organic solvent, such as dodecane (B42187), is flowed through the whole-cell reactor along with the aqueous medium. acs.orgx-mol.com This solvent continuously extracts the fatty alcohols from the cells and the aqueous phase, preventing toxic accumulation and significantly boosting the production rate. acs.org This extractive bioconversion has been shown to continuously produce fatty alcohols at a productivity of 8.2 mg/(L·h). acs.orgx-mol.com
The second stage of the integrated system is an in vitro enzymatic reaction. The immiscible aqueous-dodecane stream exiting the first reactor is separated using an in-line, membrane-based separator. acs.orgx-mol.com The dodecane phase, now rich in the fatty alcohol precursor (e.g., 1-hexadecanol), is channeled into a second reactor containing an immobilized lipase. acs.org For the synthesis of this compound, this stream would be combined with a feed of hexacosanoic acid.
Immobilized lipases, such as Novozym 435 (from Candida antarctica), are highly effective catalysts for esterification under mild conditions. acs.orgnih.gov The enzyme facilitates the reaction between the alcohol and the fatty acid in the organic solvent to form the desired wax ester. The successful integration of these stages—whole-cell biocatalysis, in-situ extraction, in-line separation, and enzymatic esterification—enables a continuous production flow from simple sugars to high-value wax esters, achieving productivities in the range of 6.38 to 23.35 mg/(L·h). acs.orgx-mol.com
The table below summarizes the key components and operational parameters of a representative integrated system for wax ester production.
| Parameter | Description | Example from Research | Reference |
| Whole-Cell Biocatalyst | Metabolically engineered cells for fatty alcohol production. | E. coli overexpressing fatty acyl-CoA reductase (FAR) and xylose reductase (xR). | acs.orgacs.org |
| Primary Feedstock | Simple carbon sources for the whole-cell reaction. | Glucose (e.g., 5 g/L solution). | acs.orgresearchgate.net |
| Fatty Acid Feedstock | The acyl donor for the final esterification step. | Palmitic Acid (for hexadecyl palmitate synthesis). For this compound, Hexacosanoic Acid would be used. | researchgate.net |
| In Vitro Biocatalyst | Immobilized enzyme for the esterification reaction. | Novozym 435 (immobilized Candida antarctica lipase). | acs.orgx-mol.com |
| Extraction Solvent | Organic solvent for in situ product removal and as a medium for the enzymatic reaction. | Dodecane. | acs.orgx-mol.com |
| Process Configuration | Continuous-flow system integrating multiple unit operations. | Packed-bed whole-cell reactor, membrane separator, and packed-bed enzyme reactor in series. | acs.orgacs.org |
| Productivity | The rate of final wax ester production. | 6.38–23.35 mg/(L·h). | acs.orgx-mol.com |
This integrated biocatalytic approach offers a sustainable and highly controlled manufacturing platform for specific wax esters like this compound, minimizing waste and operating under mild, environmentally friendly conditions. nih.gov
Advanced Analytical Characterization of Hexadecyl Hexacosanoate in Research
Chromatographic Separation Techniques for Wax Ester Analysis
Chromatography is the cornerstone for isolating and analyzing wax esters from complex matrices. The choice of technique depends on the sample's complexity, the required resolution, and the analytical objective, whether it is qualitative profiling or quantitative analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For high-molecular-weight wax esters such as hexadecyl hexacosanoate, high-temperature capillary columns and specific temperature programming are necessary to achieve elution without thermal degradation. scispace.com The separation on non-polar columns, like those with a 5% phenyl polysiloxane-siloxane stationary phase (e.g., DB-5), is primarily based on the boiling point and carbon number of the analytes. nih.gov
Upon chromatographic separation, the electron ionization (EI) mass spectra of wax esters provide key structural information. The molecular ion (M+) is often weak or absent, but characteristic fragmentation patterns allow for identification. A major diagnostic ion corresponds to the protonated acid moiety of the ester, which is invaluable for identifying the fatty acid component. nih.govoup.com For instance, in the analysis of tobacco leaf waxes, GC-MS was used to identify a complex mixture of C30-C52 wax esters, demonstrating the technique's utility in resolving isomeric complexity. scispace.com Single-ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for quantifying specific wax esters in a mixture. oup.com
Table 1: Typical GC-MS Parameters for Wax Ester Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5, 30-60 m) | Provides high-resolution separation of long-chain compounds. nih.govcas.cz |
| Injector Temperature | 250-320 °C | Ensures volatilization of high-boiling point wax esters. nih.gov |
| Oven Program | Initial temp 70-100 °C, ramp 3-6 °C/min to 320-330 °C, hold for 15-20 min | Allows for separation of a wide range of wax esters by carbon number. scispace.comnih.gov |
| Carrier Gas | Helium | Inert gas for carrying analytes through the column. nih.govdss.go.th |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns. dss.go.th |
| MS Detector | Quadrupole or Ion Trap | Scans a mass range (e.g., m/z 40-800) to detect fragment ions for structural identification. dss.go.thshimadzu.com |
This table is interactive. Click on the headers to sort the data.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a superior alternative to GC-MS for analyzing complex wax ester mixtures, particularly for very-long-chain and unsaturated species that may be thermally labile. dgfett.de LC-MS methods avoid the need for high temperatures and can often provide better sensitivity and quantification for all components in a mixture. dgfett.de Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common interfaces. APCI-MS typically yields abundant protonated molecules [M+H]+, which simplifies mass spectra and aids in molecular weight determination. researchgate.netnih.gov
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation in LC-MS. Collision-induced dissociation (CID) of the protonated molecule breaks the ester linkage, allowing for the positive identification of the fatty acid and fatty alcohol components. nih.govspectroscopyonline.com This capability is essential for distinguishing between isomers. For example, a study on cloudy canola oil used HPLC-QTOF-MS with MS/MS to identify various wax ester isomers by breaking the ester linkage to reveal the constituent acid and alcohol chains. spectroscopyonline.com Direct infusion ESI-tandem MS has also been developed as a rapid profiling method for the semi-quantitative determination of hundreds of wax ester species in complex mixtures. uni-goettingen.de
Both HPLC and its advanced counterpart, UHPLC, are central to the fractionation and analysis of wax esters. UHPLC utilizes columns with smaller particle sizes (sub-2 micron) and operates at much higher pressures than conventional HPLC, resulting in significantly faster analysis times and higher resolution. ymc.eu
Non-aqueous reversed-phase (NARP) HPLC is the most common mode for wax ester separation. Using columns like C18 or C30, wax esters are separated based on their hydrophobicity. researchgate.netresearchgate.net The elution order is typically governed by the equivalent carbon number (ECN), defined as the total number of carbons minus twice the number of double bonds. nih.gov Within a group of wax esters with the same ECN, the most unsaturated species tend to elute first. nih.gov Mobile phases often consist of gradients of solvents like acetonitrile, isopropanol, ethyl acetate (B1210297), or chloroform. researchgate.netresearchgate.netnih.gov The use of a C30 column has been shown to be effective in separating wax esters up to 60 carbons in length from various commercial waxes. researchgate.net
Silver-ion HPLC (Ag-HPLC) is another specialized technique that separates wax esters based on the number, position, and geometry (cis/trans) of double bonds in their aliphatic chains. nih.govresearchgate.net Retention increases with the number of double bonds, and trans isomers elute earlier than their cis counterparts. nih.gov
Table 2: HPLC and UHPLC Systems for Wax Ester Analysis
| Technique | Column Type | Mobile Phase Example | Separation Principle |
|---|---|---|---|
| NARP-HPLC | C18 (e.g., Nova-Pak) | Acetonitrile/Ethyl acetate gradient | Equivalent Carbon Number (ECN) and hydrophobicity. nih.gov |
| NARP-HPLC | C30 | Methanol/Chloroform gradient | Enhanced separation for very-long-chain wax esters (up to C60). researchgate.net |
| Ag-HPLC | Silver-ion (e.g., ChromSpher Lipids) | Hexane/2-propanol/Acetonitrile | Degree and configuration (cis/trans) of unsaturation. nih.gov |
| UHPLC | Sub-2 µm C18 | Acetonitrile/Water gradient | High-resolution separation based on hydrophobicity at high pressures. ymc.eu |
This table is interactive. Click on the headers to sort the data.
Spectroscopic and Spectrometric Approaches for Structural Elucidation
While chromatography separates components of a mixture, spectroscopy provides detailed information about the molecular structure of the isolated compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including wax esters. sci-hub.se Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of this compound, specific proton signals confirm its structure. The triplet at approximately 4.07 ppm is characteristic of the two protons on the carbon adjacent to the ester oxygen (COO-CH₂-). nih.govgoogle.com The terminal methyl groups (-CH₃) of both the fatty acid and fatty alcohol chains appear as a triplet around 0.88 ppm. The vast number of methylene (B1212753) (-CH₂-) groups in the long aliphatic chains produce a large, overlapping signal at approximately 1.25 ppm. google.com
¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. libretexts.orglibretexts.org The carbonyl carbon (C=O) of the ester group gives a characteristic signal in the downfield region, typically around 174 ppm. The carbon of the methylene group attached to the ester oxygen (-CH₂-O) appears around 65 ppm. The remaining methylene and methyl carbons resonate in the upfield region (14-35 ppm). NMR can also be used to study the stereoconfiguration of more complex wax esters containing chiral centers. ubc.ca
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Group | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
|---|---|---|
| Ester Carbonyl (-COO-) | N/A | ~174 |
| Methylene (α to ester O, -COO-CH₂-) | ~4.07 (t) | ~65 |
| Methylene (α to C=O, -CH₂-COO-) | ~2.28 (t) | ~35 |
| Bulk Methylene (-(CH₂)n-) | ~1.25 (m) | ~22-32 |
| Terminal Methyl (-CH₃) | ~0.88 (t) | ~14 |
Data compiled from typical values for long-chain esters. google.comntnu.no (t) = triplet, (m) = multiplet.
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are rapid, non-destructive methods for identifying functional groups and characterizing the conformational order of lipids like this compound. mdpi.comacs.org
FTIR spectroscopy is particularly sensitive to polar functional groups. The most prominent absorption band for a wax ester is the strong C=O stretching vibration of the ester group, which appears around 1735-1740 cm⁻¹. researchgate.netfrontiersin.org The C-O stretching vibrations are also visible in the 1160-1250 cm⁻¹ region. Strong bands corresponding to the symmetric and asymmetric stretching vibrations of methylene (CH₂) groups in the long aliphatic chains are observed at approximately 2850 cm⁻¹ and 2920 cm⁻¹, respectively. researchgate.netresearchgate.net The position and splitting of CH₂ rocking (~720-730 cm⁻¹) and scissoring (~1463-1472 cm⁻¹) modes can provide information about the crystal packing and phase state (e.g., orthorhombic vs. hexagonal packing) of the wax. oup.comacs.orgfrontiersin.org
Raman spectroscopy is complementary to FTIR, as it is more sensitive to non-polar bonds and provides detailed information about the carbon backbone. monash.edu While the C=O stretch is typically weak in Raman spectra, the C-C stretching modes (~1060-1130 cm⁻¹) and CH₂ twisting and wagging modes (~1295 cm⁻¹) are strong and sensitive to conformational order (i.e., the proportion of trans vs. gauche conformers) in the alkyl chains. acs.orgnih.gov The C-H stretching region (2800-3000 cm⁻¹) also provides information on chain packing and saturation. mdpi.com The combination of FTIR and Raman spectroscopy offers a comprehensive characterization of the functional groups and structural organization of this compound. tandfonline.com
Table 4: Key Vibrational Bands for Wax Ester Characterization
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Technique | Significance |
|---|---|---|---|
| ~2920 & ~2850 | Asymmetric & Symmetric C-H Stretch (CH₂) | FTIR & Raman | Indicates presence of long aliphatic chains. researchgate.net |
| ~1735-1740 | C=O Ester Stretch | FTIR | Confirms presence of the ester functional group; very strong band. frontiersin.org |
| ~1463 & ~1472 | CH₂ Scissoring/Bending | FTIR & Raman | Splitting of these bands indicates a crystalline, ordered state. acs.orgnih.gov |
| ~1295 | CH₂ Twist | Raman | Sensitive to the conformational order of the alkyl chains. acs.org |
| ~1170-1250 | C-O Stretch | FTIR | Characteristic of the ester linkage. frontiersin.org |
| ~1060-1130 | C-C Skeletal Stretch | Raman | Provides information on the carbon backbone structure and conformation. acs.org |
This table is interactive. Click on the headers to sort the data.
High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis for Precise Structural Information
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of complex lipids like this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the determination of the elemental composition of the parent molecule and its fragments. This precision is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different chemical formulas.
When subjected to analysis by mass spectrometry, particularly with techniques like Electron Ionization (EI), this compound undergoes predictable fragmentation. The interpretation of the resulting mass spectrum allows for the unambiguous identification of its constituent fatty acid and fatty alcohol moieties. nih.gov Saturated straight-chain wax esters typically yield a discernible molecular ion (M+•), which for this compound (C42H84O2) would have a specific, high-precision mass. nih.gov
The fragmentation pattern is characterized by several key ions that are diagnostic for wax esters:
Protonated Fatty Acid ([RCOOH₂]⁺): The most significant and often most abundant fragment for saturated wax esters arises from a cleavage near the ester bond accompanied by a double hydrogen rearrangement from the alcohol chain to the acid portion. nih.govresearchgate.net For this compound, this corresponds to the protonated form of hexacosanoic acid (C26H52O2). This fragment is a reliable indicator of the fatty acid component.
Acylium Ion ([RCO]⁺): Another important fragment derived from the acid portion is the acylium ion, formed by the cleavage of the C-O bond of the ester. This ion provides confirmatory evidence for the structure of the fatty acid chain. nih.gov
Alcohol-Related Fragments: Ions characteristic of the hexadecyl alcohol (C16H34O) portion are also observed. These can include an alkyl radical cation corresponding to the alcohol chain. nih.gov
The relative abundance of these fragments can be influenced by the analytical conditions and the specific structure of the wax ester, such as the relative lengths of the acid and alcohol chains. nih.gov The use of HRMS ensures that the measured mass of each characteristic fragment can be confidently assigned to a specific elemental formula, providing a high degree of certainty in the structural assignment. nih.gov
Table 1: Characteristic HRMS Fragments for this compound (C₄₂H₈₄O₂)
| Fragment Type | Description | Formula of Fragment |
|---|---|---|
| Molecular Ion | The intact molecule with one electron removed. | [C₄₂H₈₄O₂]⁺• |
| Protonated Fatty Acid | Formed by cleavage with a double hydrogen rearrangement. Diagnostic for the acid moiety. | [C₂₆H₅₃O₂]⁺ |
| Acylium Ion | Formed by cleavage of the ester's C-O bond. Confirms the acid moiety. | [C₂₆H₅₁O]⁺ |
Quantitative Methodologies for Accurate this compound Content Determination
Accurate quantification of this compound in various matrices, such as biological tissues or commercial waxes, requires robust analytical methodologies. The choice of technique is often dictated by the complexity of the sample and the required sensitivity.
Gas chromatography-mass spectrometry (GC-MS) has traditionally been used for wax ester analysis. For quantitative purposes, an internal standard is typically added to the sample to correct for variations in extraction and analysis. However, the high molecular weight and low volatility of this compound can make direct GC-MS analysis challenging, sometimes necessitating chemical derivatization to form more volatile compounds, such as transesterification to analyze the fatty acid and alcohol constituents separately. uit.no Single Ion Monitoring (SIM) can be employed in GC-MS to enhance sensitivity and selectivity by focusing the mass spectrometer on specific diagnostic ions, such as the protonated acid fragment. nih.gov
More recently, liquid chromatography-mass spectrometry (LC-MS) has emerged as a superior technique for the quantitative analysis of intact wax esters. researchgate.net Softer ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are particularly advantageous as they minimize in-source fragmentation, leading to more abundant molecular ions or adducts (e.g., [M+H]⁺ or [M+NH₄]⁺). researchgate.netscispace.com This allows for more reliable and sensitive quantification of the intact molecule.
Multiple Reaction Monitoring (MRM) is a powerful tandem mass spectrometry (MS/MS) technique used for quantification. scispace.com In an MRM experiment, a specific precursor ion (e.g., the molecular adduct of this compound) is selected and fragmented, and then one or more specific product ions (e.g., the protonated hexacosanoic acid fragment) are monitored. This highly specific transition provides excellent selectivity and reduces chemical noise, enabling accurate quantification even in complex mixtures. However, careful method development is crucial, as the presence of isomers and complex fragmentation pathways can potentially lead to inaccuracies if not properly addressed. scispace.com
Table 2: Comparison of Quantitative Methods for this compound
| Method | Ionization Technique | Advantages | Disadvantages |
|---|---|---|---|
| GC-MS (SIM) | Electron Ionization (EI) | High chromatographic resolution; established libraries. | Low volatility of the analyte may require derivatization; potential for thermal degradation. uit.noresearchgate.net |
| LC-MS | ESI / APCI | Analyzes intact molecule; high sensitivity; less sample degradation. researchgate.netscispace.com | Potential for ion suppression from matrix effects. |
Challenges and Advancements in Comprehensive Wax Ester Characterization Methodologies
The comprehensive characterization of wax esters, including this compound, presents several analytical challenges. However, ongoing advancements in analytical technology continue to provide more powerful solutions.
Challenges:
Isomeric Complexity: A primary challenge is the common occurrence of isomers—different wax esters that share the same molecular weight and often similar chromatographic properties. nih.gov For example, a sample may contain multiple C42 wax esters (e.g., octadecyl tetracosanoate, C18-C24) that are difficult to separate and distinguish from this compound (C16-C26).
Low Volatility and Thermal Instability: The high molecular weight of long-chain wax esters makes them poorly volatile, which complicates analysis by gas chromatography. The high temperatures required for elution can lead to thermal degradation of the analyte, particularly for unsaturated species. uit.noresearchgate.net
Solubility: Wax esters are notoriously difficult to dissolve in common solvents, which can complicate sample preparation and extraction procedures. researchgate.net
Quantification Issues: The fragmentation of wax esters can be complex and influenced by the instrument and ionization method used. This can make reliable quantification difficult, especially when using techniques like MRM without careful validation to account for unexpected fragmentation pathways and isobaric species. scispace.com
Advancements:
High-Temperature GC: The development of high-temperature capillary GC columns and instrumentation has improved the ability to analyze intact, high molecular weight wax esters without the need for derivatization, providing a more complete picture of the molecular species present. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): The increasing use of LC-MS with soft ionization techniques like ESI and APCI represents a significant advancement. researchgate.net This approach avoids the high temperatures of GC, analyzes the intact molecule, and, when coupled with high-resolution analyzers, provides the mass accuracy needed to help resolve ambiguities. scispace.com
Tandem Mass Spectrometry (MS/MS): Advanced MS/MS scanning techniques, beyond simple MRM, allow for more detailed structural characterization. By analyzing the full spectrum of product ions, it is possible to gain more confidence in the identification of the specific fatty acid and alcohol components of an isomeric mixture.
Multi-modal Analysis: Combining data from different analytical platforms (e.g., GC-MS and LC-MS) provides complementary information. GC can offer superior separation for some isomers, while LC-MS provides robust data on the intact molecular species.
These advancements are paving the way for more comprehensive and accurate profiling of complex wax ester mixtures, enabling a deeper understanding of their roles in biological and industrial systems.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Lignoceryl lignocerate |
| Behenyl behenate |
| Behenyl heptadecanoate |
Environmental Fate and Bioremediation of Wax Esters
Environmental Persistence and Biodegradation Potential of Hexadecyl Hexacosanoate
The environmental persistence of this compound is largely dictated by its chemical structure: a long-chain fatty acid (hexacosanoic acid) esterified to a long-chain fatty alcohol (1-hexadecanol). This structure results in a compound with very low water solubility and high hydrophobicity, characteristics that significantly influence its environmental behavior. In general, waxes with high molecular weights tend to be less readily biodegradable and can persist in the environment. britishwax.combiosphereplastic.com
The biodegradability of wax esters is fundamentally linked to the ability of microorganisms to break the ester bond. britishwax.com Studies on petroleum waxes and beeswax have shown that n-alkanes and iso-alkanes with up to 50 carbon units can be rapidly and completely degraded by adapted microbial inocula within weeks. researchgate.net However, the large size and strong hydrophobicity of this compound can hinder its bioavailability to microorganisms, potentially slowing its rate of degradation compared to shorter-chain waxes. nih.gov The accumulation of waxy residues from sources like crop stubble can increase the hydrophobicity of soils, affecting water infiltration and the rate of decomposition.
Microbial Degradation of Wax Esters in Natural Environments
The biological breakdown of this compound is a critical process for its removal from ecosystems. This degradation is mediated by a diverse array of microorganisms that possess the necessary enzymatic machinery to catabolize these complex lipids.
Identification of Wax Ester-Degrading Microbial Species and Consortia
A wide range of bacteria have been identified as capable of degrading waxes and their constituent long-chain hydrocarbons. These microorganisms are frequently isolated from environments contaminated with petroleum or rich in plant matter. mdpi.com The ability to degrade these compounds is not limited to single species; often, microbial consortia work together to completely break down complex organic molecules.
Key bacterial genera known for their wax-degrading capabilities include:
The following table summarizes prominent microbial species and their role in wax ester degradation.
| Microbial Genus/Species | Key Findings | Reference |
|---|---|---|
| Rhodococcus jostii RHA1 | Synthesizes and degrades wax esters; contains genes for fatty acyl-CoA reductase (FcrA) involved in the pathway. nih.govubc.ca | nih.govubc.ca |
| Acinetobacter sp. M-1 | Accumulates significant amounts of hexadecyl hexadecanoate (B85987) from n-hexadecane under nitrogen-limiting conditions. asm.org | asm.org |
| Acinetobacter baylyi ADP1 | Metabolism of wax esters has been extensively studied, with pathways for both synthesis and breakdown identified. d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |
| Streptomyces fradiae var. k11 | Produces a wax-ester hydrolase (SFK3309) capable of breaking down cetyl palmitate, a similar wax ester. biorxiv.org | biorxiv.org |
| Alcanivorax sp. Est-02 | Effectively degrades long-chain alkanes (C14 to C28), showing a preference for heavier hydrocarbons. nih.gov | nih.gov |
Enzymatic Mechanisms in Microbial Wax Ester Catabolism and Mineralization
The microbial breakdown of this compound is a multi-step enzymatic process. The complete mineralization converts the organic compound into carbon dioxide and water.
The catabolic pathway involves two main stages:
The key enzymes involved in this process are detailed below.
| Enzyme Class | Reaction Catalyzed | Role in Degradation Pathway | Reference |
|---|---|---|---|
| Wax-Ester Hydrolase / Carboxylesterase | This compound + H₂O → 1-Hexadecanol + Hexacosanoic acid | Initial cleavage of the wax ester. | biorxiv.orgontosight.ai |
| Alcohol Dehydrogenase | 1-Hexadecanol + NAD⁺ → Hexadecanal + NADH + H⁺ | Oxidation of the fatty alcohol component. | frontiersin.org |
| Aldehyde Dehydrogenase | Hexadecanal + NAD⁺ + H₂O → Hexadecanoic acid + NADH + H⁺ | Oxidation of the fatty aldehyde intermediate. | d-nb.info |
| Acyl-CoA Synthetase | Fatty Acid + CoA + ATP → Fatty Acyl-CoA + AMP + PPi | Activation of fatty acids for β-oxidation. | nih.gov |
| β-Oxidation Pathway Enzymes | Sequential removal of two-carbon units from fatty acyl-CoA. | Complete breakdown of fatty acid chains to acetyl-CoA. | wikipedia.orgnih.gov |
Bioremediation Strategies for this compound in Contaminated Ecosystems
The microbial capabilities for degrading wax esters form the basis for bioremediation strategies aimed at cleaning up environments contaminated with these compounds. These strategies focus on creating optimal conditions for microbial activity.
Enhanced Natural Attenuation and Bioaugmentation Approaches
Two primary strategies are employed to accelerate the biodegradation of recalcitrant compounds like this compound: enhanced natural attenuation (also known as biostimulation) and bioaugmentation.
Both strategies aim to overcome the limitations that slow down the natural breakdown process. scispace.comtandfonline.com
Influence of Environmental Factors on Bioremediation Efficiency and Kinetics
The success and speed of bioremediation are highly dependent on a range of environmental factors that affect microbial growth, enzyme activity, and contaminant bioavailability. biosphereplastic.com
The following table outlines the key factors and their influence on the biodegradation of this compound.
| Environmental Factor | Influence on Bioremediation | Reference |
|---|---|---|
| Temperature | Affects microbial metabolic rates and enzyme kinetics. Most hydrocarbon-degrading bacteria are mesophilic, with optimal temperatures between 20-37°C. Lower temperatures slow degradation, while very high temperatures can inhibit microbial activity. nih.govnih.gov | nih.govnih.gov |
| pH | Optimal pH for most wax-degrading bacteria is near neutral (pH 7.0-8.0). Extreme pH values can inhibit enzyme function and microbial growth. For example, some strains show efficient degradation in a pH range of 7 to 9. nih.gov | nih.gov |
| Oxygen Availability | The initial breakdown of long-chain alkanes and fatty acids is typically an aerobic process, requiring oxygen for the monooxygenase and oxidase enzymes. Anaerobic degradation is possible but generally much slower. mdpi.comacs.org | mdpi.comacs.org |
| Nutrient Availability | Biodegradation is often limited by the lack of essential nutrients like nitrogen and phosphorus. The high carbon content of wax esters leads to a high C:N and C:P ratio. Biostimulation with these nutrients is frequently required to support microbial growth. researchgate.netnih.gov | researchgate.netnih.gov |
| Bioavailability | The very low water solubility and high hydrophobicity of this compound limit its availability to microbes. Microorganisms may produce biosurfactants to emulsify the wax, increasing its surface area and facilitating uptake. The rate of degradation is often proportional to the concentration of available hydrocarbons. biosphereplastic.com | biosphereplastic.com |
Emerging Research Directions and Biotechnological Applications of Wax Esters
Advanced Biofuel Production from Engineered Organisms
The production of biofuels from non-petroleum sources is a cornerstone of the transition to a bio-based economy. Wax esters are a promising feedstock for "drop-in" biofuels, particularly biojet fuel, due to their high energy density and hydrocarbon nature.
Development of Hexadecyl Hexacosanoate-Rich Biojet Fuels
The development of biojet fuels from specific wax esters like this compound hinges on the ability to produce these molecules efficiently in engineered organisms. While direct production of fuel composed solely of this compound is not yet a commercial reality, significant progress has been made in engineering microorganisms to produce a range of very-long-chain wax esters (VLC-WEs).
Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica and Saccharomyces cerevisiae, has emerged as a powerful strategy. acs.orgd-nb.info These organisms can be genetically modified to synthesize specific fatty acids and fatty alcohols, which are the precursors to wax esters. The key enzymes in this process are Fatty Acyl-CoA Reductases (FARs), which produce fatty alcohols, and Wax Ester Synthases (WS), which catalyze the final esterification step. nih.govgoettingen-research-online.de
Research has demonstrated the ability to engineer yeast to produce wax esters with chain lengths ranging from C32 to C44. acs.org For instance, by co-expressing fatty acid elongases, FARs, and a WS in Y. lipolytica, researchers have achieved the production of VLC-WEs up to 2.0 g/L in bioreactors. acs.org Another study successfully engineered S. cerevisiae to synthesize jojoba-like wax esters up to a chain length of C42, which directly encompasses the carbon length of this compound. nih.gov These engineered pathways provide a proof-of-concept for the targeted biosynthesis of specific molecules like this compound from simple renewable feedstocks like glucose. acs.orggoogle.com
Table 2: Examples of Engineered Organisms for Very-Long-Chain Wax Ester (VLC-WE) Production
| Engineered Organism | Key Enzymes Expressed | Wax Ester Product (Chain Length) | Research Finding |
|---|---|---|---|
| Yarrowia lipolytica | Fatty Acid Elongases, Fatty Acyl Reductase (FAR), Wax Synthase (WS) | C32-C44 | Achieved up to 2.0 g/L of VLC-WEs in a 5 L bioreactor, demonstrating the potential for scaled-up production. acs.org |
| Saccharomyces cerevisiae | FAR from Marinobacter aquaeolei, WS from Simmondsia chinensis, Elongase Elo2p | Up to C42 | Enabled the synthesis of jojoba-like wax esters with a maximum yield of 12.24 mg/g cell dry weight. nih.gov |
| Camelina sativa (plant) | FAR from Marinobacter aquaeolei, WS from Simmondsia chinensis | C36-C44 | Demonstrated that oilseed crops can be engineered to replace up to 21% of their seed triacylglycerols with wax esters. goettingen-research-online.de |
This interactive table highlights key research findings in the metabolic engineering of organisms to produce VLC-WEs, the technological foundation for producing this compound.
Conversion Technologies for Wax Ester-Derived Biofuels and Bio-Oils
Once produced, wax esters like this compound must be converted into hydrocarbons that meet the stringent specifications for aviation fuel (typically C8-C16 paraffins). mdpi.com The most established pathway for this conversion is the Hydroprocessing of Esters and Fatty Acids (HEFA), also known as hydrotreated renewable jet (HRJ). scispace.com This technology is ASTM-approved and used commercially to produce Sustainable Aviation Fuel (SAF). skynrg.com
The HEFA process involves two primary catalytic stages:
Hydrodeoxygenation (HDO): In this first step, the wax ester is treated with hydrogen (H2) at high temperature and pressure in the presence of a catalyst. This reaction breaks the ester bond and removes oxygen atoms, producing long-chain linear paraffins (alkanes).
Hydrocracking and Isomerization: The long-chain paraffins produced during HDO are too large for jet fuel. In the second stage, they are "cracked" into shorter-chain alkanes within the C8-C16 jet fuel range. sci-hub.st Simultaneously, isomerization reactions convert these linear paraffins into branched iso-paraffins. This branching is crucial for improving the cold-flow properties (e.g., lowering the freezing point) of the final fuel, which is a critical requirement for aviation. mdpi.comskynrg.com
The final output is a synthetic paraffinic kerosene (B1165875) (SPK) that is chemically similar to conventional jet fuel and can be blended for use in existing aircraft. sci-hub.st
Table 3: Overview of the HEFA Conversion Process for Wax Esters
| Stage | Process Description | Input | Key Products | Purpose |
|---|---|---|---|---|
| 1. Deoxygenation | Catalytic reaction with hydrogen to remove oxygen from the ester molecule. | Wax Ester (e.g., this compound), Hydrogen (H2) | Long-Chain Paraffins, Water, Propane | Removes oxygen to create stable hydrocarbon chains. |
| 2. Cracking & Isomerization | Catalytic breakdown of long paraffin (B1166041) chains into smaller ones and rearrangement into branched structures. | Long-Chain Paraffins | Jet-Fuel-Range Paraffins (C8-C16), Diesel, Naphtha | Tailors the molecular size for jet fuel and improves cold-flow properties. mdpi.comsci-hub.st |
This interactive table details the major stages of converting wax esters into biojet fuel through the HEFA process.
Sustainable Bio-based Materials Development
Beyond biofuels, wax esters are valuable platform molecules for the development of renewable and biodegradable materials. Their unique physical properties, derived from their long hydrocarbon chains, make them suitable for a range of green chemistry applications.
Wax Esters as Renewable Feedstocks for Green Chemistry Initiatives
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Wax esters produced via biotechnology are ideal feedstocks for these initiatives for several reasons:
Renewable Origin: They are derived from renewable resources like glucose or plant biomass, rather than finite fossil fuels. nih.govoup.com
Biodegradability: Their ester linkage is susceptible to hydrolysis, making them more readily biodegradable than petroleum-derived alkanes of similar length. nih.gov
Reduced Environmental Impact: Biotechnological production can occur under mild conditions (e.g., fermentation), avoiding the harsh processes associated with petroleum refining. nih.gov
In green chemistry, wax esters serve as direct replacements for paraffin waxes and synthetic oils in numerous applications. They are highly sought after as high-performance biolubricants, emollients in cosmetics, and as components in polishes and coatings. oup.com The ability to tailor the chain length of the fatty acid and fatty alcohol components through metabolic engineering allows for the production of wax esters with specific physical properties (e.g., melting point, viscosity) optimized for particular industrial uses. nih.govnih.gov
Research into Applications in Bioplastics and Advanced Coating Formulations
The long, hydrophobic chains of wax esters like this compound make them excellent candidates for creating water-resistant materials.
Advanced Coating Formulations: Research has shown that natural waxes are highly effective at reducing moisture permeability in paper-based packaging, offering a sustainable alternative to plastic films. diva-portal.orgresearchgate.net Waxes composed of long-chain esters can be applied as a coating to paper and other bio-based substrates, imparting a glossy, hydrophobic surface that acts as a barrier to water vapor. researchgate.net The specific properties of very-long-chain wax esters could be leveraged to create advanced coatings with superior durability and barrier performance for food packaging and other applications.
Bioplastics Research: While not a primary structural component, wax esters are being investigated as functional additives and plasticizers in bioplastic formulations. Their incorporation can modify the physical properties of biopolymers, such as improving flexibility or enhancing hydrophobicity. Furthermore, wax esters represent a potential renewable feedstock for producing monomers for novel polymers. Their long aliphatic chains could be chemically modified to create unique diacids or diols, which are the building blocks for polyesters and polyamides, potentially leading to new classes of bio-based plastics with specialized properties. nih.gov The natural waxes found on corn and sunflower seeds, for example, are composed of very-long-chain esters (C40-C58), indicating a natural precedent for their role in creating protective, polymer-like barriers. mdpi.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing hexadecyl hexacosanoate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : this compound can be synthesized via direct esterification between hexacosanoic acid and hexadecanol. Key optimization parameters include:
- Molar ratio : A 1.4:1 molar excess of hexacosanoic acid to hexadecanol improves esterification efficiency .
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) at 1.2% (w/w) enhance reaction rates.
- Temperature and time : Optimal yields (>95%) are achieved at 120°C for 5 hours under inert conditions .
- Solvent choice : Toluene or other aprotic solvents minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended for high purity.
Q. What characterization techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- FTIR : Validates ester bond formation (C=O stretch at ~1730 cm⁻¹) and alkyl chain integrity (C-H stretches at 2850–2950 cm⁻¹) .
- SEM : Assesses morphological homogeneity, particularly for composite formulations (e.g., microspheres) .
- TGA : Evaluates thermal stability; decomposition temperatures >250°C indicate robust material integrity .
- GC-MS/HPLC : Quantifies purity and identifies residual reactants or byproducts .
Q. How should researchers handle this compound safely in laboratory settings based on its physicochemical properties?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Store in sealed containers at -20°C to prevent degradation; avoid contact with strong oxidizers or water to prevent hazardous decomposition .
- Disposal : Follow local regulations for organic waste disposal; incineration is preferred over landfill or sewer release .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the phase change properties of this compound-based materials, and what factors influence their thermal energy storage capacity?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure latent heat (ΔH) during melting/solidification cycles. Cross-linking agents (e.g., divinyl benzene) can increase ΔH by enhancing crystallinity .
- Cyclic stability tests : Perform 100+ heating/cooling cycles to assess degradation rates. Encapsulation with β-tricalcium phosphate improves thermal stability and biocompatibility for biomedical applications .
- Composite design : Blend with polymers (e.g., poly(methyl methacrylate)) to tailor phase transition temperatures and mechanical strength .
Q. What methodologies are recommended for analyzing potential contradictions in thermal stability data across different studies of this compound derivatives?
- Methodological Answer :
- Controlled variable analysis : Standardize testing parameters (e.g., heating rate: 10°C/min, nitrogen atmosphere) to isolate material-specific effects .
- Cross-study validation : Compare TGA/DSC data with computational models (e.g., molecular dynamics simulations) to resolve discrepancies in decomposition pathways.
- Batch-to-batch consistency : Implement quality control protocols (e.g., NMR purity checks) to minimize variability in raw materials .
Q. What in vitro models are appropriate for assessing the biocompatibility of this compound composites in biomedical applications?
- Methodological Answer :
- Cell viability assays : Use CCK-8 or MTT assays on Vero cells to determine non-cytotoxic concentrations (e.g., <0.05 mg/mL for hexadecyl pyridinium chloride analogues) .
- Oral mucosal models : Test in Calu-3 or Huh-7 cell lines to simulate oral tissue interactions for dental applications .
- Inflammatory response profiling : Measure IL-6/TNF-α levels via ELISA to assess immune compatibility .
Q. How can statistical approaches be applied to resolve discrepancies in antioxidant activity measurements of this compound analogues?
- Methodological Answer :
- Dose-response modeling : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) to standardize antioxidant potency comparisons .
- Multivariate ANOVA : Identify confounding factors (e.g., solvent polarity, incubation time) that influence DPPH/ABTS assay outcomes .
- Meta-analysis : Pool data from independent studies to establish consensus thresholds for "significant" antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
